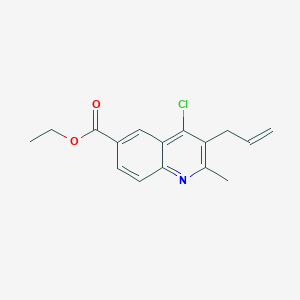![molecular formula C17H24N2O3S B5685415 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane](/img/structure/B5685415.png)
1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane has been studied for its potential applications in various scientific fields. In medicine, this compound has been investigated for its antimicrobial and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane has been studied for its potential use as a pesticide. It has been shown to have insecticidal and fungicidal properties, making it a promising candidate for use in crop protection. In material science, this compound has been studied for its potential use as a precursor for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane have been studied in vitro and in vivo. In vitro studies have shown that this compound has antimicrobial and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells. In vivo studies have shown that this compound has insecticidal and fungicidal properties, making it a promising candidate for use in crop protection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane in lab experiments include its high purity and stability. This compound can be easily synthesized in high yields and purified using column chromatography. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water. Therefore, caution should be taken when handling this compound, and appropriate safety measures should be implemented.
Direcciones Futuras
There are several future directions for the study of 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer. Another direction is to explore its potential use as a pesticide in agriculture. Additionally, this compound could be further studied for its potential use as a precursor for the synthesis of novel materials. Further studies could also be conducted to better understand the mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane involves the reaction of 4-(2-aminoethyl)benzoic acid with 2-chloro-1,1-dioxo-1,2-thiazinan. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane.
Propiedades
IUPAC Name |
azepan-1-yl-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-11-3-1-2-4-12-18)15-7-9-16(10-8-15)19-13-5-6-14-23(19,21)22/h7-10H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKFDTAUSOAQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)
![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)



![N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685377.png)

![2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5685391.png)

![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5685411.png)
![3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole](/img/structure/B5685423.png)
![2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol](/img/structure/B5685429.png)
![(3S*,4S*)-1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5685434.png)